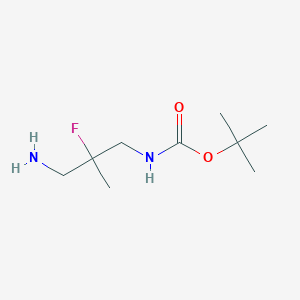

tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate

Description

tert-Butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate is a fluorinated carbamate derivative characterized by a tert-butyl carbamate group attached to a branched propyl chain. The chain features a primary amino group (-NH₂) at the third carbon and a fluorine atom at the second carbon, adjacent to a methyl substituent. This compound’s structural uniqueness lies in the combination of fluorine’s electronegativity, the amino group’s basicity, and the steric hindrance from the tert-butyl moiety.

Properties

IUPAC Name |

tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19FN2O2/c1-8(2,3)14-7(13)12-6-9(4,10)5-11/h5-6,11H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAZASCRLGCQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursor Synthesis

The fluorinated backbone is typically derived from α-methyl-serine analogs or functionalized propanols. For example, 3-amino-2-methyl-2-propanol serves as a key intermediate, synthesized via:

Cyclic Sulfamidate-Mediated Fluorination

Adapting methods from, the hydroxyl group of 3-amino-2-methyl-2-propanol is converted into a cyclic sulfamidate for efficient fluoride displacement:

-

Protection : The amine is protected as a Boc-carbamate using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).

-

Sulfamidate formation : Treatment with thionyl chloride (SOCl₂) in acetonitrile forms the cyclic sulfamidate intermediate.

-

Fluoride substitution : Reaction with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) introduces fluorine at the 2-position.

Reaction Conditions :

Direct Electrophilic Fluorination

Alternative approaches employ diethylaminosulfur trifluoride (DAST) to convert hydroxyl groups to fluorides:

-

DAST reaction : 3-(Boc-amino)-2-methyl-2-propanol reacts with DAST at −78°C, yielding 3-(Boc-amino)-2-fluoro-2-methylpropane.

-

Limitations : Over-fluorination and epimerization risks necessitate careful temperature control.

Carbamate Installation and Boc Protection

Boc Protection of the Primary Amine

The Boc group is introduced early to prevent side reactions during fluorination:

-

Standard Bocylation : 3-Amino-2-fluoro-2-methylpropane is treated with Boc₂O in dichloromethane (DCM) and triethylamine (TEA).

-

Microwave-assisted method : Reduced reaction time (15 min vs. 12 h) using 50 W microwave irradiation.

Characterization Data :

Three-Component Carbamate Synthesis

A novel route from utilizes CO₂ fixation:

-

Reagents : 3-Amino-2-fluoro-2-methylpropane, CO₂ (balloon), and tert-butyl bromide.

-

Conditions : Cs₂CO₃, tetrabutylammonium iodide (TBAI), DMF, 80°C.

-

Mechanism : In situ formation of a carbamate anion, followed by alkylation with tert-butyl bromide.

Yield : 58% (optimized), with scalability demonstrated at 50 mmol scale.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sulfamidate fluorination | 72 | 99 | High stereocontrol | Multi-step synthesis |

| DAST fluorination | 65 | 95 | Rapid | Epimerization risk |

| Three-component coupling | 58 | 97 | Atom-economical | Requires high-pressure CO₂ |

Scalability and Industrial Feasibility

-

Cyclic sulfamidate route : Suitable for GMP production due to reproducible yields (>70%) and minimal byproducts.

-

Three-component method : Ideal for bulk synthesis but limited by CO₂ handling infrastructure.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4, H2/Pd

Substitution: Alkyl halides, acyl chlorides, SOCl2

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate serves as a versatile building block in the synthesis of pharmaceutical compounds. The carbamate functional group is prevalent in many approved drugs, enhancing their bioavailability and stability. This compound has been explored for its potential as a prodrug or active pharmaceutical ingredient (API) due to its favorable pharmacokinetic properties.

Case Study: Lacosamide Derivative Synthesis

The compound has been utilized in the synthesis of lacosamide derivatives, which are used for the treatment of epilepsy. The synthesis involves the formation of tert-butyl carbamate derivatives that act as intermediates in producing more complex molecules with antiepileptic activity .

1.2 Structure-Activity Relationship (SAR) Studies

Research has shown that modifications to the tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate structure can significantly influence its biological activity. For instance, variations in the amino group can lead to compounds with enhanced efficacy against specific targets, such as P-glycoprotein (P-gp), which is crucial in drug resistance mechanisms .

Synthetic Applications

2.1 Organic Synthesis

The compound is frequently employed as an intermediate in organic synthesis due to its ability to undergo various chemical transformations. It can be used in:

- Amination Reactions : Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate can participate in amination reactions to form more complex amines.

- Carbonate Formation : This compound can be converted into stable activated carbonates, which are useful in further reactions with alcohols and amines .

Data Table: Synthetic Pathways Involving Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Amination | Various Amines | 75-90 | |

| Carbonate Formation | Activated Carbonates | 80 | |

| Coupling Reactions | Complex Carbamates | 70-85 |

Biochemical Research

3.1 Enzyme Inhibition Studies

Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has been investigated for its potential as an inhibitor of specific enzymes involved in drug metabolism. Its structural characteristics allow it to interact with enzyme active sites, providing insights into enzyme kinetics and inhibition mechanisms.

Case Study: P-glycoprotein Interaction

Studies have demonstrated that derivatives of this compound can modulate P-glycoprotein activity, thus affecting drug absorption and distribution. This interaction is particularly relevant in cancer treatment, where overcoming drug resistance is critical .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The fluoro group enhances the compound’s stability and bioavailability by increasing its lipophilicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

A. Hydroxy vs. Amino Substituents

- tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate (): Substituents: Contains a hydroxyl (-OH) and three fluorine atoms on the propyl chain. Molecular Weight: 229.197 g/mol. The trifluoro group enhances lipophilicity and metabolic resistance compared to mono-fluorinated analogs .

- Target Compound: Substituents: Features an amino group (-NH₂) and a single fluorine atom. Impact: The amino group introduces basicity, enabling salt formation and interaction with acidic biological targets. The mono-fluorine balances lipophilicity and polarity, making it suitable for drug candidates requiring moderate solubility and stability .

B. Ketone vs. Amino Groups

- tert-Butyl N-(3-Fluoro-2-oxopropyl)carbamate (): Substituents: Includes a ketone (-CO) at the second carbon. Impact: The ketone group increases electrophilicity, making the compound reactive toward nucleophiles (e.g., in Schiff base formation). This contrasts with the amino group in the target compound, which participates in hydrogen bonding and coordination chemistry .

Cyclic vs. Linear Frameworks

A. Piperidine-Based Carbamates ():

- Examples :

- tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate

- tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate

- Key Features : Incorporation of a piperidine ring introduces conformational rigidity and chiral centers, which are critical for receptor binding selectivity. Fluorine on the ring enhances metabolic stability and modulates pKa of adjacent amines .

- Example : tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate

- Key Features : The bicyclic framework imposes severe steric constraints, reducing off-target interactions but complicating synthetic accessibility.

- Comparison : The target compound’s simpler structure allows easier scale-up and modification for structure-activity relationship (SAR) studies .

Fluorination Patterns

Research Findings and Data Gaps

- However, specific activity data for the target compound remains unreported.

Biological Activity

tert-Butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

The molecular formula for tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate is , with a molecular weight of 188.27 g/mol. The compound features a carbamate functional group, which is critical for its biological interactions.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to either inhibition or activation of their functions. The presence of the fluoro group enhances the compound's stability and bioavailability by increasing its lipophilicity, which can facilitate better membrane permeability and interaction with biological targets .

Biological Activity

Research indicates that tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate exhibits various biological activities, particularly in the context of drug development:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives have shown significant apoptotic induction in breast cancer cell lines when treated with related compounds .

- Neuroprotective Effects : The compound may also possess neuroprotective properties, as indicated by its potential to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease research. Such activity suggests a role in preventing neurodegeneration .

Comparative Analysis

The following table summarizes the biological activities and properties of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate compared to similar carbamate derivatives:

| Compound Name | Anticancer Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate | Moderate | Potential | Inhibition of enzyme activity via covalent bonding |

| tert-butyl (4-hydroxy-3-(3-(2-methylpiperidin-yl)propyl)... | High | Moderate | β-secretase inhibition and AChE inhibition |

| tert-butyl N-(2-aminoethyl)-N-methylcarbamate | Low | Low | Non-specific interactions |

Case Studies

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines (MDA-MB-231) demonstrated that treatment with related carbamate compounds resulted in a significant increase in apoptosis markers, suggesting potential therapeutic applications in oncology .

- Neurodegenerative Disease Models : Research involving models of Alzheimer's disease indicated that certain carbamate derivatives could reduce oxidative stress markers and inflammatory cytokines in astrocytes stimulated by amyloid-beta . This suggests that similar structures may offer protective effects against neurodegeneration.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate, and what key parameters influence yield?

The synthesis typically involves carbamate protection of the amine group using tert-butyl dicarbonate (Boc₂O) under mild conditions. A base such as triethylamine is used to neutralize byproducts, and solvents like dichloromethane or acetonitrile optimize reaction kinetics . Temperature control (0–25°C) and pH adjustment (neutral to slightly basic) are critical to prevent side reactions, such as premature deprotection or fluorinated intermediate decomposition . Yield optimization requires purification via recrystallization or chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the tert-butyl group (~1.2–1.4 ppm for CH₃), fluorine coupling patterns (²J₆F-H splitting), and carbamate carbonyl (~155 ppm in ¹³C NMR) .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) and spatial arrangement of the fluorine and methyl groups, critical for understanding reactivity .

- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₀H₂₀F₃N₂O₂) and isotopic patterns .

Q. What solvents and reaction conditions are optimal for its stability during storage?

The compound is stable in inert, anhydrous solvents (e.g., THF, DCM) at room temperature. Avoid prolonged exposure to acidic/basic conditions or protic solvents (e.g., water, alcohols), which may hydrolyze the carbamate . Storage under nitrogen at –20°C minimizes degradation .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing analogs with modified alkyl/fluoro substituents?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Catalyst Selection : DMAP accelerates Boc protection, while Pd/C may aid in deprotection steps .

- Fluorine-Specific Considerations : Use of anhydrous KF to stabilize fluorinated intermediates and prevent defluorination . Yield improvements (10–15%) are achievable by adjusting these parameters iteratively .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Discrepancies often arise from:

- Structural Variants : Minor changes in the methyl/fluoro substituent positioning alter steric hindrance at enzyme active sites .

- Assay Conditions : pH-dependent hydrolysis of the carbamate (e.g., faster degradation in acidic buffers) may reduce observed activity . Validate findings using orthogonal assays (e.g., SPR for binding kinetics, cell viability assays) and control for hydrolytic stability .

Q. How does the fluorine atom influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing fluorine at C2 increases electrophilicity at adjacent carbons, enabling selective substitution. For example:

- SN2 Reactions : Fluorine’s steric hindrance directs nucleophiles to the less hindered C3 amino group .

- Hydrolysis Kinetics : Acidic conditions cleave the carbamate bond, while basic conditions favor fluorine displacement. Kinetic studies (pH 2–12) reveal a hydrolysis half-life of 6–8 hours at pH 7 .

Q. What methodologies are recommended for studying its mechanism of action in enzyme inhibition?

- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., kinases) to map binding interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

- Molecular Dynamics Simulations : Model fluorine’s role in stabilizing ligand-enzyme complexes via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.